Neopentyl glycol dibenzoate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 166504. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Plastics -> Polymer Type -> PUR; PVC (soft). However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

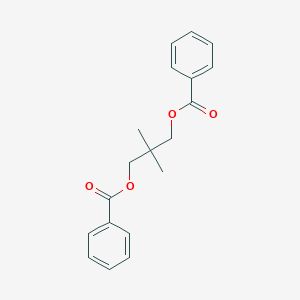

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(3-benzoyloxy-2,2-dimethylpropyl) benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20O4/c1-19(2,13-22-17(20)15-9-5-3-6-10-15)14-23-18(21)16-11-7-4-8-12-16/h3-12H,13-14H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYJIIMFHSZKBDY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(COC(=O)C1=CC=CC=C1)COC(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1038822 | |

| Record name | Neopentyl glycol dibenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1038822 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

312.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Other Solid | |

| Record name | 1,3-Propanediol, 2,2-dimethyl-, 1,3-dibenzoate | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

4196-89-8 | |

| Record name | Neopentyl glycol dibenzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4196-89-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Neopentyl glycol dibenzoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004196898 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NEOPENTYL GLYCOL DIBENZOATE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=166504 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,3-Propanediol, 2,2-dimethyl-, 1,3-dibenzoate | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Neopentyl glycol dibenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1038822 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2-dimethylpropane-1,3-diyl dibenzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.893 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | NEOPENTYL GLYCOL DIBENZOATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JBP9MR90CQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Neopentyl glycol dibenzoate chemical and physical properties

An In-depth Technical Guide to Neopentyl Glycol Dibenzoate: Chemical and Physical Properties

Introduction

This compound (CAS No. 4196-89-8) is a non-phthalate benzoate ester recognized for its versatility as a plasticizer.[1][2] Its unique molecular structure, derived from neopentyl glycol and benzoic acid, imparts a range of desirable properties including excellent thermal and UV stability, and broad compatibility with various polymers.[3] This combination makes it a critical component in a multitude of industrial applications, such as adhesives, coatings, and polymer compounding.[4][5] This guide provides a comprehensive overview of its core chemical and physical properties, experimental protocols for their determination, and key safety information for researchers, scientists, and drug development professionals.

Chemical and Physical Properties

The fundamental properties of this compound are summarized below. It is typically a white to off-white crystalline solid or powder at ambient temperatures.[6][7]

Identifiers and Molecular Data

| Property | Value | Source |

| IUPAC Name | (3-benzoyloxy-2,2-dimethylpropyl) benzoate | [8] |

| Synonyms | 2,2-Dimethyl-1,3-propanediol dibenzoate, NPG Dibenzoate | [6][8][9] |

| CAS Number | 4196-89-8 | [6][7][8][10] |

| EC Number | 224-081-9 | [4][6][9] |

| Molecular Formula | C₁₉H₂₀O₄ | [8][9][10] |

| Molecular Weight | 312.36 g/mol | [10] |

| SMILES | CC(C)(COC(=O)C1=CC=CC=C1)COC(=O)C2=CC=CC=C2 | [8] |

Physical Properties

| Property | Value | Conditions | Source |

| Appearance | White to off-white powder or crystal | 20°C | [6][11] |

| Melting Point | 45 - 52 °C | [4][6][9][10] | |

| Boiling Point | >300 °C | at 760 mmHg | [7] |

| 436.2 °C | at 760 mmHg | [1][9] | |

| 271 °C | at 40 mmHg | [6][10] | |

| Density | 1.133 g/cm³ | [9][10][12] | |

| 1.246 g/cm³ | 20°C | [7] | |

| Flash Point | 215.8 °C | [1][9][10] | |

| Vapor Pressure | 0.003 Pa | 25°C | [7] |

| 8.22E-08 mmHg | 25°C | [9][10] | |

| Refractive Index | 1.55 | [9][10] |

Solubility

| Solvent | Solubility | Temperature | Source |

| Water | 1.16 mg/L | 20°C | [10][11] |

| Slightly soluble | [7] | ||

| Methanol | Soluble | [6][10][11] | |

| Organic Solvents | Superb solubility in a wide array | [3] |

Experimental Protocols

This section outlines the general methodologies for the synthesis of this compound and the determination of its key properties.

Synthesis Protocol: Esterification

The industrial synthesis of this compound is typically achieved through an esterification reaction.[3]

-

Objective: To synthesize this compound from neopentyl glycol and a benzoic acid derivative.

-

Reactants:

-

General Procedure:

-

Neopentyl glycol is charged into a reaction vessel equipped with a stirrer, thermometer, and a condenser set up for water removal (e.g., a Dean-Stark apparatus).

-

A stoichiometric excess of benzoic acid (or benzoyl chloride) is added to the reactor.[13] An acid catalyst, such as p-toluenesulfonic acid, may be used if reacting with benzoic acid.

-

The mixture is heated under controlled conditions to initiate the esterification reaction. The water produced as a byproduct is continuously removed to drive the reaction to completion.

-

The reaction progress is monitored by measuring a property such as the acid value of the mixture.

-

Once the reaction is complete, the crude product is purified. This may involve neutralization of the catalyst, washing to remove unreacted starting materials, and distillation under reduced pressure to isolate the high-purity this compound.[15]

-

The final product is a white solid, which can be flaked or powdered for commercial use.

-

Purity Determination: Gas Chromatography (GC)

-

Objective: To determine the purity of the this compound sample.

-

Methodology: Gas chromatography is a standard method for assessing the purity of volatile and semi-volatile organic compounds.[6][16]

-

Sample Preparation: A dilute solution of the sample is prepared in a suitable solvent (e.g., acetone or methanol).

-

Injection: A small volume of the prepared sample is injected into the gas chromatograph.

-

Separation: The sample is vaporized and carried by an inert gas (mobile phase) through a heated column containing a stationary phase. Components of the sample separate based on their boiling points and affinity for the stationary phase.

-

Detection: A detector (e.g., Flame Ionization Detector - FID) at the column outlet measures the quantity of each separated component.

-

Analysis: The resulting chromatogram shows peaks corresponding to each component. The area of the main peak relative to the total area of all peaks is used to calculate the purity, typically expressed as a percentage.[17]

-

Moisture Content: Karl Fischer (KF) Titration

-

Objective: To quantify the amount of water present in the sample.

-

Methodology: This is a highly specific and precise method for determining water content.[17]

-

Sample Preparation: A known weight of the this compound solid is dissolved in a suitable anhydrous solvent (e.g., anhydrous methanol).

-

Titration: The sample solution is titrated with a Karl Fischer reagent, which reacts stoichiometrically with water.

-

Endpoint Detection: The endpoint of the titration is determined potentiometrically.

-

Calculation: The amount of KF reagent consumed is used to calculate the mass of water in the original sample, reported as a percentage (%).[17]

-

Acidity Determination: Acidimetric Titration

-

Objective: To measure the amount of residual acidic impurities, typically unreacted benzoic acid.

-

Methodology: This method involves neutralizing the acidic components with a standardized base.[17]

-

Sample Preparation: A known weight of the sample is dissolved in a suitable solvent mixture (e.g., ethanol/water).

-

Titration: The solution is titrated with a standardized solution of a strong base, such as sodium hydroxide (NaOH), using a pH indicator (e.g., phenolphthalein) or a pH meter to detect the endpoint.

-

Calculation: The volume of titrant required to reach the equivalence point is used to calculate the acidity, which is typically expressed as the "Acid Value" or as a percentage of benzoic acid.[17]

-

Logical Workflow and Properties Diagram

The following diagram illustrates the synthesis pathway of this compound from its precursors and its relationship to its core properties and primary applications.

Caption: Synthesis workflow and property relationships of this compound.

Safety and Handling

This compound is generally considered to have a low hazard profile.[2][8]

-

GHS Classification: The substance is not classified as hazardous according to the majority of notifications to the ECHA C&L Inventory.[8] However, some safety data sheets indicate it may be irritating to the eyes and skin.[5]

-

Handling: Standard laboratory personal protective equipment should be worn, including safety glasses with side-shields, chemical-resistant gloves, and a lab coat.[5][7] Work should be conducted in a well-ventilated area.[7]

-

Storage: The material should be stored in a tightly closed container in a cool, dry place, away from strong oxidizing agents.[5][10][12]

-

Fire Hazards: Fine dust clouds may form explosive mixtures with air. Avoid heat, open flames, and other ignition sources.[7] Suitable extinguishing media include carbon dioxide, dry chemical powder, or foam.[5]

Applications

The favorable properties of this compound lead to its use in several fields:

-

Plasticizer: It is a primary plasticizer for PVC, adhesives, and acrylic coatings, where it improves flexibility and processing properties.[1][7]

-

Coatings: In acrylic-based coatings, it provides excellent ultraviolet light stability.[17][18]

-

Polymer Additive: It is used as a processing and extrusion aid in polymers like polycarbonate (PC) and polypropylene (PP).[4][5] It can also act as a nucleating agent in thermoplastic polyesters (e.g., PET) to aid crystal growth.[5][17]

References

- 1. jinjiachem.com [jinjiachem.com]

- 2. Page loading... [guidechem.com]

- 3. nbinno.com [nbinno.com]

- 4. This compound - TRIGON Chemie [trigon-chemie.com]

- 5. 2017erp.com [2017erp.com]

- 6. tcichemicals.com [tcichemicals.com]

- 7. lanxess.com [lanxess.com]

- 8. This compound | C19H20O4 | CID 20169 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. This compound | 4196-89-8 [chemnet.com]

- 10. Cas 4196-89-8,this compound | lookchem [lookchem.com]

- 11. This compound | 4196-89-8 [chemicalbook.com]

- 12. haihangchem.com [haihangchem.com]

- 13. This compound synthesis - chemicalbook [chemicalbook.com]

- 14. The synthesis method of neopentyl glycol_Chemicalbook [m.chemicalbook.com]

- 15. Development of Methods for the Synthesis of Neopentyl Glycol by Hydrogenation of Hydroxypivaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 16. labproinc.com [labproinc.com]

- 17. 2017erp.com [2017erp.com]

- 18. 2017erp.com [2017erp.com]

An In-depth Technical Guide to Neopentyl Glycol Dibenzoate (CAS 4196-89-8)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Neopentyl glycol dibenzoate (CAS 4196-89-8) is a high-performance benzoate ester recognized for its exceptional thermal stability, hydrolytic resistance, and compatibility with a wide range of polymers.[1][2] This technical guide provides a comprehensive overview of its chemical and physical properties, synthesis, industrial applications, and toxicological profile. Detailed experimental methodologies for its synthesis and quality control are presented, alongside visualizations of key processes to support researchers and professionals in its application. While its primary use is in the polymer and coatings industries, this guide also addresses its relevance, or lack thereof, in the context of drug development.

Chemical and Physical Properties

This compound is a white, crystalline solid at ambient temperatures.[3][4] Its unique molecular structure, derived from neopentyl glycol, imparts notable stability and performance characteristics.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 4196-89-8 | [3][5][6] |

| Molecular Formula | C₁₉H₂₀O₄ | [5][6][7] |

| Molecular Weight | 312.37 g/mol | [6][7][8] |

| Appearance | White to off-white solid/powder/crystal | [1][3][6][7] |

| Melting Point | 46.5 - 52 °C | [3][4][6][7] |

| Boiling Point | >300 °C | [4] |

| Density | ~1.246 g/cm³ (at 20 °C) | [4] |

| Vapor Pressure | 0.003 Pa (at 25 °C) | [4] |

| Solubility | Slightly soluble in water; Soluble in methanol | [4][9][10] |

| Acid Value | Max 0.2% (as benzoic acid) | [1] |

| Moisture Content | Max 1.0% | [1] |

Synthesis of this compound

The primary industrial synthesis route for this compound is the esterification of neopentyl glycol with benzoic acid or its more reactive derivatives, such as benzoyl chloride.[7][11] The reaction is typically catalyzed by an acid and involves the removal of water to drive the reaction to completion.

Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis of this compound.

Caption: General workflow for the synthesis of this compound.

Representative Experimental Protocol

The following is a representative experimental protocol for the laboratory-scale synthesis of this compound. This protocol is based on general esterification principles and should be adapted and optimized for specific laboratory conditions.

Materials:

-

Neopentyl glycol (1.0 mol)

-

Benzoyl chloride (2.2 mol)

-

Pyridine (2.5 mol)

-

Toluene (as solvent)

-

5% Hydrochloric acid solution

-

Saturated sodium bicarbonate solution

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate

-

Magnetic stirrer and heating mantle

-

Round-bottom flask with reflux condenser

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

A solution of neopentyl glycol (1.0 mol) and pyridine (2.5 mol) in toluene is prepared in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

-

The flask is cooled in an ice bath, and benzoyl chloride (2.2 mol) is added dropwise with stirring.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for 2-4 hours, or until the reaction is complete (monitored by TLC).

-

The mixture is cooled to room temperature and washed sequentially with 5% HCl, water, saturated NaHCO₃ solution, and brine.

-

The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

-

The resulting crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) to yield pure this compound.

Industrial Applications

This compound is primarily used as a non-phthalate plasticizer in a variety of polymer systems. Its excellent compatibility, low volatility, and high efficiency make it a preferred choice for enhancing the flexibility, durability, and processability of materials.[9]

Key Applications Include:

-

Plasticizer: For PVC, acrylics, adhesives, and coatings to improve flexibility and reduce brittleness.[1][3][6]

-

Coatings: In acrylic-based coatings, it offers excellent UV light stability.[1]

-

Adhesives: Used in hot-melt adhesives to modify viscosity and improve performance.[1][11]

-

Processing Aid: In the injection molding of talc-filled polypropylene and other thermoplastics, it acts as a nucleating agent and helps reduce cycle times.[6][8][11]

-

Polyesters: Incorporated into thermoplastic polyesters like PET to aid in crystal growth.[3][8][11]

Mechanism as a Plasticizer

The function of this compound as a plasticizer is illustrated in the diagram below.

Caption: this compound increases polymer flexibility.

Quality Control

Ensuring the purity and quality of this compound is crucial for its performance in various applications. Standard quality control protocols involve a combination of physical and chemical tests.

Table 2: Quality Control Parameters and Methods

| Parameter | Specification | Method |

| Purity | Min 98% | Gas Chromatography (GC) |

| Melting Range | 48-51 °C | Capillary Tube Method |

| Moisture Content | Max 1.0% | Karl Fischer (KF) Titration |

| Acid Value | Max 0.2% | Acidimetric Titration |

| Appearance | White to off-white powder | Visual Inspection |

Source:[1]

Representative Quality Control Protocol (Purity by GC)

Objective: To determine the purity of this compound using Gas Chromatography with Flame Ionization Detection (GC-FID).

Equipment:

-

Gas chromatograph with FID detector

-

Appropriate capillary column (e.g., DB-5 or equivalent)

-

Autosampler

-

Data acquisition and processing software

Procedure:

-

Standard Preparation: Prepare a standard solution of high-purity this compound in a suitable solvent (e.g., acetone or ethyl acetate) at a known concentration.

-

Sample Preparation: Accurately weigh a sample of the this compound to be tested and dissolve it in the same solvent to a similar concentration as the standard.

-

GC Conditions (Typical):

-

Injector Temperature: 250 °C

-

Detector Temperature: 300 °C

-

Oven Program: Start at 150 °C, hold for 1 minute, ramp to 280 °C at 10 °C/min, hold for 10 minutes.

-

Carrier Gas: Helium or Nitrogen at a constant flow rate.

-

-

Analysis: Inject the standard solution to establish retention time and response factor. Inject the sample solution.

-

Calculation: The purity is calculated by comparing the peak area of the this compound in the sample chromatogram to the total area of all peaks (area percent method) or against the standard (external standard method).

Toxicological Profile and Safety

This compound is generally considered to have a low toxicity profile.[4] However, as with any chemical, appropriate handling procedures should be followed.

-

Human Health: May cause skin and eye irritation.[8][12] It is recommended to use personal protective equipment such as safety glasses and gloves when handling.[4][12] Inhalation of dust should be avoided.[8]

-

Environmental Impact: The material is considered to be readily biodegradable.[4] While it has low toxicity to aquatic organisms, large accidental releases should be prevented.[4]

-

GHS Classification: According to a large number of reports, this chemical does not meet the criteria for GHS hazard classification.[5][8]

Relevance to Drug Development

Extensive searches of scientific and regulatory literature indicate that this compound is not used as an active pharmaceutical ingredient (API) or a common excipient in drug development. Its primary applications are firmly in the industrial chemical sector. There is no evidence to suggest that it interacts with biological signaling pathways in a manner relevant to therapeutic applications. Therefore, for professionals in drug development, this compound is unlikely to be of direct interest for therapeutic purposes. It is not recommended for applications involving prolonged contact with mucous membranes, abraded skin, or for implantation within the human body.[1]

Conclusion

This compound (CAS 4196-89-8) is a versatile and high-performance industrial chemical with well-defined properties and applications, primarily as a plasticizer. Its synthesis via esterification is a straightforward process, and its quality can be reliably assessed through standard analytical techniques. While its safety profile is favorable for its intended industrial uses, it holds no current known application or relevance in the field of drug development or interaction with biological signaling pathways. This guide provides a foundational technical understanding for researchers and scientists working with or considering this compound for materials science applications.

References

- 1. 2017erp.com [2017erp.com]

- 2. DE60113992T2 - Neopentyl glycol ester based softener composition for polyvinyl chloride resin and method of treatment - Google Patents [patents.google.com]

- 3. lanxess.com [lanxess.com]

- 4. chemicalbook.com [chemicalbook.com]

- 5. benchchem.com [benchchem.com]

- 6. This compound - TRIGON Chemie [trigon-chemie.com]

- 7. This compound synthesis - chemicalbook [chemicalbook.com]

- 8. This compound | C19H20O4 | CID 20169 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. hpvchemicals.oecd.org [hpvchemicals.oecd.org]

- 10. Neopentyl glycol - analysis - Analytice [analytice.com]

- 11. nbinno.com [nbinno.com]

- 12. asianpubs.org [asianpubs.org]

Structure and molecular formula of Neopentyl glycol dibenzoate

This technical guide provides a comprehensive overview of Neopentyl Glycol Dibenzoate (NPGDB), focusing on its chemical structure, molecular formula, properties, synthesis, and applications relevant to researchers in materials science and chemical development.

Chemical Identity and Structure

This compound is a diester of neopentyl glycol and benzoic acid. Its chemical structure is characterized by a central quaternary carbon, which imparts significant thermal and hydrolytic stability.

-

IUPAC Name: (3-benzoyloxy-2,2-dimethylpropyl) benzoate[1]

-

Common Synonyms: 2,2-Dimethyl-1,3-propanediol dibenzoate, NPG Dibenzoate[1][3][5]

Below is a diagram representing the two-dimensional chemical structure of this compound.

Physicochemical Properties

NPGDB is a white, crystalline solid at ambient temperatures.[6] Its key quantitative properties are summarized in the table below for easy reference.

| Property | Value | Reference(s) |

| Molecular Weight | 312.36 - 312.4 g/mol | [1][2][3][5] |

| Melting Point | 45 - 51 °C | [3][5][7][8] |

| Boiling Point | >300 °C; 271 °C at 40 mmHg | [3][5][6] |

| Density | 1.133 - 1.246 g/cm³ | [3][5][6] |

| Flash Point | 215.8 °C | [3][5] |

| Vapor Pressure | 8.22E-08 mmHg at 25°C | [3][5] |

| Water Solubility | 1.16 mg/L at 20°C (Slightly soluble) | [5][6] |

| Refractive Index | 1.55 | [3][5] |

| XLogP3-AA | 4.5 | [1][4] |

Synthesis and Experimental Protocols

The primary industrial synthesis route for this compound is the esterification of neopentyl glycol with benzoic acid or its more reactive derivatives, such as benzoyl chloride.[2][9]

The following diagram illustrates the typical reaction workflow for the synthesis of NPGDB.

This is a generalized protocol. Researchers should consult literature for specific reaction conditions and optimize as necessary.

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add neopentyl glycol (1.0 eq) and a suitable solvent (e.g., toluene or dichloromethane).

-

Addition of Reagents: Add a base, such as pyridine or triethylamine (2.2 eq), to act as a catalyst and acid scavenger. Cool the mixture in an ice bath.

-

Esterification: Slowly add benzoyl chloride (2.1 eq) to the cooled mixture. After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for several hours, monitoring progress by TLC or GC.

-

Workup: After the reaction is complete, cool the mixture and quench with water. Separate the organic layer. Wash the organic layer sequentially with a dilute acid solution (e.g., 1M HCl), a saturated sodium bicarbonate solution, and brine.

-

Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.

-

Purification: Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.

-

Nuclear Magnetic Resonance (NMR): Dissolve a sample in deuterated chloroform (CDCl₃). Acquire ¹H and ¹³C NMR spectra to confirm the chemical structure. Expected ¹H NMR signals would correspond to the aromatic protons of the benzoate groups, the methylene protons, and the methyl protons of the neopentyl core.[1]

-

Mass Spectrometry (MS): Analyze the sample using techniques like LC-MS with ESI ionization to confirm the molecular weight (m/z for [M+H]⁺ or [M+Na]⁺).[1]

-

Infrared (IR) Spectroscopy: Obtain an FTIR spectrum of the solid sample. Key peaks would include a strong carbonyl (C=O) stretch from the ester groups (~1720 cm⁻¹) and C-O stretching bands.[1]

Applications and Functional Properties

While not typically used in drug development, NPGDB is a critical component in materials science due to its unique combination of properties. Its primary function is as a non-phthalate plasticizer.[10] The relationship between its core properties and major applications is outlined below.

-

Plasticizers: It enhances the flexibility, processability, and durability of polymers like PVC and acrylics. Its excellent thermal stability makes it suitable for high-temperature processing.

-

Coatings and Adhesives: In coatings, it improves film properties such as gloss and adhesion.[6] Its stability against UV light and hydrolysis contributes to the longevity of the final product.[10][11]

-

UV-Curing: It can act as a reactive diluent in UV-curable inks and coatings, aiding in faster curing times and enhancing the mechanical properties of the cured film.

-

Nucleating Agent: It is used in the manufacturing of PET resins to aid crystal growth during nucleation, which can improve processing cycle times.[11]

Safety and Handling

This compound is generally not classified as a hazardous substance under GHS criteria.[4] However, standard laboratory safety practices should always be observed.

-

Handling: Use in a well-ventilated area and wear appropriate personal protective equipment (gloves, safety glasses).

-

Stability: The material is stable under normal conditions.[6]

-

Incompatibilities: Avoid contact with strong oxidizing agents. Fine dust may form explosive mixtures with air, so ignition sources should be avoided.[6]

-

Environmental: The material is considered readily biodegradable but may accumulate in aquatic organisms before degradation.[6]

For detailed safety information, always refer to the supplier's Safety Data Sheet (SDS).

References

- 1. This compound | C19H20O4 | CID 20169 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. This compound | 4196-89-8 [chemnet.com]

- 4. Page loading... [wap.guidechem.com]

- 5. lookchem.com [lookchem.com]

- 6. lanxess.com [lanxess.com]

- 7. labproinc.com [labproinc.com]

- 8. This compound - TRIGON Chemie [trigon-chemie.com]

- 9. This compound synthesis - chemicalbook [chemicalbook.com]

- 10. jinjiachem.com [jinjiachem.com]

- 11. 2017erp.com [2017erp.com]

Spectroscopic Characterization of Neopentyl Glycol Dibenzoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Neopentyl glycol dibenzoate (C19H20O4), a widely used plasticizer and chemical intermediate. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with generalized experimental protocols for these analytical techniques.

Summary of Spectroscopic Data

The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, IR spectroscopy, and Mass Spectrometry for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectral Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 8.0 | m | 4H | Aromatic C-H (ortho to C=O) |

| 7.5 | m | 6H | Aromatic C-H (meta, para to C=O) |

| 4.2 | s | 4H | -CH₂- |

| 1.1 | s | 6H | -C(CH₃)₂ |

Table 2: ¹³C NMR Spectral Data [1]

| Chemical Shift (δ) ppm | Assignment |

| 166.5 | C=O |

| 132.9 | Aromatic C-H |

| 130.3 | Aromatic C-H |

| 129.5 | Aromatic C-H |

| 128.3 | Aromatic C-H |

| 70.3 | -CH₂- |

| 35.1 | -C(CH₃)₂ |

| 21.9 | -CH₃ |

Infrared (IR) Spectroscopy

Table 3: IR Spectral Data [1]

| Wavenumber (cm⁻¹) | Description of Vibration |

| 3060-2960 | C-H stretch (aromatic and aliphatic) |

| 1720 | C=O stretch (ester) |

| 1600, 1480 | C=C stretch (aromatic) |

| 1270 | C-O stretch (ester) |

| 1120 | C-O stretch |

| 710 | Aromatic C-H bend (out-of-plane) |

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data (LC-MS) [1]

| m/z | Relative Intensity (%) | Proposed Fragment |

| 313.1434 | [M+H]⁺ | Molecular Ion |

| 149.0235 | 11.69 | [C₈H₅O₃]⁺ |

| 105.0336 | 11.35 | [C₇H₅O]⁺ |

| 91.0543 | 100 | [C₇H₇]⁺ |

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below. These protocols are generalized and may require optimization based on the specific instrumentation and sample characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy.[2]

-

Sample Preparation : Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).[2]

-

¹H NMR Acquisition : Acquire the proton NMR spectrum using a standard one-pulse sequence. Typical parameters include a spectral width of 12-15 ppm, a relaxation delay of 1-5 seconds, and an acquisition time of 2-4 seconds. Co-add 8 to 16 scans to improve the signal-to-noise ratio.[2]

-

¹³C NMR Acquisition : Acquire the carbon-13 NMR spectrum using a proton-decoupled pulse sequence. Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is typically required. A spectral width of 200-220 ppm is common.[2]

-

Data Processing : Process the raw data (Free Induction Decay) by applying a Fourier transform, followed by phase and baseline correction.[2]

Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Sample Preparation : For a solid sample like this compound, the KBr pellet method is common. Grind 1-2 mg of the sample with approximately 100 mg of dry KBr powder in an agate mortar. Press the mixture into a thin, transparent pellet using a hydraulic press.[2] Alternatively, for a melted sample, the capillary cell technique can be used.[1]

-

Background Spectrum : Record a background spectrum of a pure KBr pellet or empty sample holder.[2]

-

Sample Spectrum : Place the prepared sample in the spectrometer and acquire the spectrum. Typically, a range of 4000 cm⁻¹ to 400 cm⁻¹ is scanned. Co-adding 16 to 32 scans is common to enhance the signal quality.[2]

-

Data Processing : The instrument software automatically subtracts the background spectrum from the sample spectrum to produce the final infrared spectrum.[2]

Mass Spectrometry (MS)

-

Sample Introduction : Introduce the sample into the mass spectrometer. For a non-volatile compound like this compound, Liquid Chromatography-Mass Spectrometry (LC-MS) is a suitable technique.[1]

-

Ionization : Electrospray Ionization (ESI) is a common method for polar molecules, which generates a protonated molecular ion [M+H]⁺.[1]

-

Mass Analysis : The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer, such as a Quadrupole Time-of-Flight (Q-TOF) or an Orbitrap.[1]

-

Fragmentation : To obtain structural information, tandem mass spectrometry (MS/MS) can be performed. The precursor ion of interest is selected, fragmented by collision-induced dissociation (CID), and the resulting fragment ions are analyzed.

Workflow Visualization

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: General workflow for spectroscopic analysis.

References

An In-Depth Technical Guide to the Thermal Properties and Stability of Neopentyl Glycol Dibenzoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Neopentyl glycol dibenzoate (CAS No. 4196-89-8) is a high-performance benzoate ester recognized for its exceptional thermal stability, hydrolytic resistance, and compatibility with a wide range of polymers. These properties make it a valuable component in various industrial and pharmaceutical applications, including as a plasticizer, in coatings, adhesives, and potentially in drug delivery systems. This technical guide provides a comprehensive overview of the thermal properties and stability of this compound, including a summary of its physical and chemical characteristics, detailed experimental protocols for thermal analysis, and a discussion of its stability profile.

Introduction

This compound is a solid organic compound synthesized by the esterification of neopentyl glycol with benzoic acid.[1] Its unique molecular structure, featuring a sterically hindered neopentyl core, is responsible for its remarkable stability.[2] This guide aims to provide researchers, scientists, and drug development professionals with a thorough understanding of the thermal behavior of this compound, which is critical for its effective application and for ensuring product quality and performance.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data has been compiled from various chemical and supplier databases.

Table 1: Physicochemical Properties of this compound

| Property | Value | References |

| Chemical Name | 2,2-dimethyl-1,3-propanediol dibenzoate | [3][4] |

| CAS Number | 4196-89-8 | [3][4] |

| Molecular Formula | C₁₉H₂₀O₄ | [5][6] |

| Molecular Weight | 312.36 g/mol | [1][5] |

| Appearance | White to off-white crystalline solid/powder | [1][4] |

| Melting Point | 46.5 - 51 °C | [3][4][6] |

| Boiling Point | >300 °C | [3] |

| Water Solubility | Slightly soluble | [3] |

Thermal Properties and Stability

This compound is noted for its excellent thermal and UV stability, as well as its resistance to hydrolysis.[7] These characteristics are crucial for applications where the material may be exposed to high temperatures, UV radiation, or moisture.

Thermal Stability

Hydrolytic Stability

The neopentyl structure provides significant steric hindrance around the ester linkages, which protects them from hydrolysis. This makes this compound highly resistant to degradation in the presence of water, a desirable property for formulations requiring long-term stability.[7]

Experimental Protocols for Thermal Analysis

To fully characterize the thermal properties of this compound, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are recommended. The following are detailed, generalized protocols that can be adapted for this specific compound.

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition profile of this compound.

Apparatus:

-

Thermogravimetric Analyzer

-

High-purity nitrogen or air for purging

-

Alumina or platinum crucibles

-

Analytical balance (±0.01 mg)

Methodology:

-

Sample Preparation: Accurately weigh 5-10 mg of this compound powder into a clean, tared TGA crucible.

-

Instrument Setup:

-

Place the sample crucible and an empty reference crucible into the TGA furnace.

-

Purge the furnace with a high-purity inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min to provide an inert atmosphere.

-

-

Thermal Program:

-

Equilibrate the sample at 30 °C.

-

Heat the sample from 30 °C to 600 °C at a constant heating rate of 10 °C/min.

-

-

Data Analysis:

-

Record the sample weight as a function of temperature.

-

Determine the onset temperature of decomposition (Tonset) and the temperature of maximum weight loss rate (Tpeak) from the derivative of the TGA curve (DTG).

-

Calculate the percentage of weight loss at different temperature intervals.

-

Differential Scanning Calorimetry (DSC)

Objective: To determine the melting point, enthalpy of fusion, and glass transition temperature of this compound.

Apparatus:

-

Differential Scanning Calorimeter

-

Hermetically sealed aluminum pans and lids

-

High-purity nitrogen for purging

-

Analytical balance (±0.01 mg)

-

Crimper for sealing pans

Methodology:

-

Sample Preparation: Accurately weigh 3-5 mg of this compound powder into an aluminum DSC pan. Hermetically seal the pan to prevent any loss of material during heating. Prepare an empty, hermetically sealed aluminum pan as a reference.

-

Instrument Setup:

-

Place the sample pan and the reference pan in the DSC cell.

-

Purge the cell with high-purity nitrogen at a flow rate of 20-50 mL/min.

-

-

Thermal Program (Heat-Cool-Heat Cycle):

-

First Heating Scan: Equilibrate the sample at 0 °C. Heat from 0 °C to 80 °C at a heating rate of 10 °C/min. This scan is used to erase the thermal history of the sample.

-

Cooling Scan: Cool the sample from 80 °C to 0 °C at a controlled rate of 10 °C/min.

-

Second Heating Scan: Heat the sample from 0 °C to 80 °C at a heating rate of 10 °C/min.

-

-

Data Analysis:

-

Use the data from the second heating scan for analysis.

-

Determine the melting temperature (Tm) as the peak temperature of the endothermic melting event.

-

Calculate the enthalpy of fusion (ΔHf) by integrating the area under the melting peak.

-

If a glass transition is present, determine the glass transition temperature (Tg) as the midpoint of the step-change in the heat flow curve.

-

Experimental Workflow Visualization

The following diagram illustrates a logical workflow for the comprehensive thermal analysis of this compound.

Caption: Experimental workflow for the thermal characterization of this compound.

Conclusion

This compound is a highly stable organic compound with favorable thermal properties for a variety of applications. Its high melting and boiling points, coupled with its inherent hydrolytic stability, make it a robust material for use in demanding environments. The experimental protocols provided in this guide offer a framework for the detailed characterization of its thermal behavior, enabling researchers and formulators to confidently assess its suitability for their specific needs. Further studies to generate and publish specific TGA and DSC data for this compound would be of significant value to the scientific community.

References

- 1. nbinno.com [nbinno.com]

- 2. benchchem.com [benchchem.com]

- 3. lanxess.com [lanxess.com]

- 4. This compound - TRIGON Chemie [trigon-chemie.com]

- 5. This compound | C19H20O4 | CID 20169 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound | 4196-89-8 [chemicalbook.com]

- 7. 2017erp.com [2017erp.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Solubility of Neopentyl Glycol Dibenzoate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of neopentyl glycol dibenzoate in various organic solvents. Due to the limited availability of direct quantitative solubility data in public literature, this guide offers a predictive approach using Hansen Solubility Parameters (HSP) alongside a detailed experimental protocol for determining solubility.

Introduction to this compound

This compound (CAS No. 4196-89-8) is a non-phthalate plasticizer known for its excellent thermal stability and compatibility with a wide range of polymers. Its chemical structure, featuring a neopentyl core with two benzoate groups, imparts unique properties that make it a valuable component in adhesives, coatings, and various polymer formulations. Understanding its solubility in different organic solvents is crucial for optimizing its use in these applications.

Qualitative Solubility Profile

Predictive Solubility Analysis using Hansen Solubility Parameters (HSP)

In the absence of extensive experimental solubility data, the Hansen Solubility Parameter (HSP) model provides a powerful predictive tool. The principle of HSP is "like dissolves like," where materials with similar HSP values are more likely to be miscible. HSP is composed of three parameters:

-

δd (Dispersion): Energy from dispersion forces.

-

δp (Polar): Energy from dipolar intermolecular forces.

-

δh (Hydrogen Bonding): Energy from hydrogen bonds.

The similarity between two substances is quantified by the Hansen solubility parameter distance (Ra), calculated as follows:

Ra = √[4(δd₂ - δd₁)² + (δp₂ - δp₁)² + (δh₂ - δh₁)²]

A smaller Ra value indicates a higher likelihood of solubility.

Estimated Hansen Solubility Parameters for this compound

The HSP values for this compound are not readily published. Therefore, they have been estimated using the Van Krevelen group contribution method. This method breaks down the molecule into its constituent functional groups and assigns specific values for each parameter.

Molecular Structure Breakdown for this compound (C₁₉H₂₀O₄):

-

2 x -C₆H₅ (Aromatic ring)

-

2 x -COO- (Ester group)

-

2 x -CH₂- (Methylene group)

-

1 x >C< (Quaternary carbon)

-

2 x -CH₃ (Methyl group attached to the quaternary carbon)

Based on the Van Krevelen group contribution values, the estimated HSP for this compound are:

-

δd ≈ 18.5 MPa⁰·⁵

-

δp ≈ 6.3 MPa⁰·⁵

-

δh ≈ 5.1 MPa⁰·⁵

Predicted Solubility in Common Organic Solvents

The following table presents the HSP values for a range of common organic solvents and the calculated Hansen solubility parameter distance (Ra) relative to this compound. A lower Ra value suggests better solubility.

| Organic Solvent | δd (MPa⁰·⁵) | δp (MPa⁰·⁵) | δh (MPa⁰·⁵) | Ra (MPa⁰·⁵) | Predicted Solubility |

| Esters | |||||

| Ethyl Acetate | 15.8 | 5.3 | 7.2 | 5.8 | High |

| n-Butyl Acetate | 15.8 | 3.7 | 6.3 | 5.9 | High |

| Ketones | |||||

| Acetone | 15.5 | 10.4 | 7.0 | 7.4 | Moderate |

| Methyl Ethyl Ketone (MEK) | 16.0 | 9.0 | 5.1 | 5.5 | High |

| Aromatic Hydrocarbons | |||||

| Toluene | 18.0 | 1.4 | 2.0 | 5.9 | High |

| Xylene | 17.8 | 1.0 | 3.1 | 6.2 | High |

| Alcohols | |||||

| Ethanol | 15.8 | 8.8 | 19.4 | 15.2 | Low |

| Isopropanol | 15.8 | 6.1 | 16.4 | 12.0 | Low |

| Aliphatic Hydrocarbons | |||||

| n-Hexane | 14.9 | 0.0 | 0.0 | 10.3 | Low |

| Cyclohexane | 16.8 | 0.0 | 0.2 | 9.0 | Low |

| Chlorinated Solvents | |||||

| Dichloromethane | 17.0 | 7.3 | 7.1 | 4.6 | Very High |

| Chloroform | 17.8 | 3.1 | 5.7 | 3.4 | Very High |

Experimental Protocol for Solubility Determination

To obtain precise quantitative solubility data, the following experimental protocol based on the isothermal equilibrium and gravimetric analysis method is recommended.

Principle

An excess of this compound is equilibrated with a chosen organic solvent at a constant temperature. Once equilibrium is reached (i.e., the solution is saturated), the undissolved solid is separated, and the concentration of the dissolved solute in the supernatant is determined by gravimetric analysis.

Materials and Equipment

-

This compound (high purity)

-

Organic solvents (analytical grade)

-

Temperature-controlled shaker or water bath

-

Analytical balance (± 0.0001 g)

-

Glass vials with screw caps

-

Syringe filters (0.45 µm, solvent-compatible)

-

Pipettes and volumetric flasks

-

Drying oven

-

Desiccator

Detailed Methodology

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of glass vials.

-

Accurately pipette a known volume (e.g., 10 mL) of the desired organic solvent into each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 25 °C, 40 °C, 50 °C).

-

Agitate the samples for a sufficient period to ensure equilibrium is reached (typically 24-48 hours). A preliminary study can determine the optimal equilibration time.

-

-

Sample Collection and Filtration:

-

After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle.

-

Carefully draw a known volume of the supernatant (e.g., 5 mL) using a pipette, avoiding any undissolved solid.

-

Immediately filter the collected supernatant through a 0.45 µm syringe filter into a pre-weighed, clean, and dry collection vial. This step removes any fine, suspended particles.

-

-

Gravimetric Analysis:

-

Accurately weigh the collection vial containing the filtered saturated solution.

-

Place the vial in a drying oven at a temperature sufficient to evaporate the solvent without degrading the this compound (e.g., 60-80 °C). The oven should be well-ventilated.

-

Continue drying until a constant weight of the solid residue is achieved.

-

Cool the vial in a desiccator to room temperature before each weighing to prevent moisture absorption.

-

-

Data Calculation:

-

Mass of solvent: (Mass of vial + solution) - (Mass of vial + dry solute)

-

Mass of dissolved solute: (Mass of vial + dry solute) - (Mass of empty vial)

-

Solubility ( g/100 g solvent): (Mass of dissolved solute / Mass of solvent) x 100

-

Visualizing the Experimental Workflow

The following diagrams illustrate the key processes in the experimental determination of solubility.

Caption: Experimental workflow for solubility determination.

Caption: Logical relationship of solubility determination.

Conclusion

While experimentally determined quantitative data for the solubility of this compound in a wide range of organic solvents is sparse, the Hansen Solubility Parameter model offers a valuable predictive framework. The provided estimated HSP values and the calculated Ra distances can guide solvent selection for various applications. For precise formulation work and scientific research, it is highly recommended to perform experimental solubility determination using the detailed protocol outlined in this guide. This will ensure accurate and reliable data for your specific needs.

The Core Mechanism of Neopentyl Glycol Dibenzoate as a High-Performance Plasticizer: A Technical Guide

For Immediate Release

This technical guide provides an in-depth analysis of the mechanism of action of Neopentyl Glycol Dibenzoate (NPGDB) as a plasticizer, primarily focusing on its application in polyvinyl chloride (PVC) formulations. This document is intended for researchers, scientists, and professionals in material science and polymer chemistry, offering a comprehensive overview of NPGDB's performance, underlying chemical principles, and standardized evaluation methodologies.

Introduction: The Need for High-Performance Plasticizers

Plasticizers are essential additives that enhance the flexibility, durability, and processability of polymeric materials. For decades, phthalate-based plasticizers like Di(2-ethylhexyl) phthalate (DEHP) have been the industry standard. However, growing environmental and health concerns have spurred the development of safer and more efficient alternatives. This compound, a non-phthalate plasticizer, has emerged as a leading candidate due to its exceptional performance characteristics, including high efficiency, excellent thermal stability, low volatility, and good migration resistance.

The superior properties of NPGDB are largely attributed to the unique molecular structure of its neopentyl glycol component. This branched diol structure imparts significant stability and performance advantages over traditional linear plasticizers.

Mechanism of Action: A Molecular Perspective

The primary function of a plasticizer is to increase the free volume within a polymer matrix, thereby lowering its glass transition temperature (Tg) and transitioning it from a rigid to a flexible state. This compound achieves this through a well-understood molecular mechanism:

-

Interposition and Shielding: NPGDB molecules, with their benzoate groups, embed themselves between the long polymer chains of PVC. This interposition increases the intermolecular distance, disrupting the strong dipole-dipole interactions between the polymer chains.

-

Lubrication: By separating the polymer chains, NPGDB acts as a molecular lubricant, allowing the chains to slide past one another more easily. This increased mobility is what imparts flexibility and reduces the brittleness of the material.

-

Structural Influence of Neopentyl Glycol: The core of NPGDB's high performance lies in its 2,2-dimethyl-1,3-propanediol backbone. This sterically hindered structure provides several key benefits:

-

Thermal Stability: The quaternary carbon atom in the neopentyl group enhances the thermal stability of the ester bonds, making NPGDB less prone to degradation at high processing temperatures.

-

Low Volatility: The compact and branched structure of NPGDB results in a lower vapor pressure compared to linear phthalates of similar molecular weight, leading to reduced plasticizer loss over time.

-

Migration Resistance: The bulky nature of the neopentyl group helps to anchor the plasticizer molecule within the polymer matrix, reducing its tendency to migrate to the surface or into contacting materials.

-

The following diagram illustrates the logical flow of the plasticization mechanism of NPGDB in a polymer matrix.

Navigating the Laboratory Landscape: A Technical Guide to the Health and Safety of Neopentyl Glycol Dibenzoate

For Researchers, Scientists, and Drug Development Professionals

Neopentyl glycol dibenzoate, a versatile plasticizer and component in various formulations, is a common reagent in many laboratory settings.[1][2] While generally considered to have a low hazard profile, a thorough understanding of its potential risks and the implementation of appropriate safety protocols are paramount for ensuring a safe research environment. This in-depth technical guide provides a comprehensive overview of the health and safety considerations for this compound, with a focus on data-driven insights, experimental context, and clear, actionable procedures for laboratory personnel.

Section 1: Physicochemical and Toxicological Profile

This compound is a white, crystalline solid at room temperature with a faint, sweetish odor.[1][3] A summary of its key physicochemical properties is provided in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 4196-89-8 | [4] |

| Molecular Formula | C19H20O4 | [5] |

| Molecular Weight | 312.37 g/mol | [5] |

| Melting Point | 46.5 - 51 °C | [1][2] |

| Boiling Point | >300 °C | [1] |

| Vapor Pressure | 0.003 Pa @ 25 °C | [1] |

| Solubility in Water | Slightly soluble | [1] |

| Relative Density | 1.246 @ 20 °C | [1] |

The toxicological data for this compound is not extensively documented in readily available literature.[5] Much of the available data is for the related compound, Neopentyl glycol. For Neopentyl glycol, the acute oral toxicity in rats is low.[6] However, the toxicological properties of this compound have not been thoroughly investigated.[5] Table 2 summarizes the available acute toxicity data for the related compound, Neopentyl glycol.

Table 2: Acute Toxicity Data for Neopentyl Glycol

| Test | Species | Route | Value | Reference |

| LD50 | Rat | Oral | > 6400 mg/kg bw | [6] |

| LD50 | Guinea pig | Dermal | > 4000 mg/kg bw | [6] |

| LC0 | Rat | Inhalation | 140 mg/m³ air | [6] |

Section 2: Hazard Identification and Classification

There is some discrepancy in the reported hazard classifications for this compound. While many suppliers report that the chemical does not meet the criteria for GHS hazard classification, some safety data sheets indicate potential for serious eye damage.[4] It is prudent for laboratory personnel to treat the substance with a degree of caution, particularly concerning eye contact.

Potential Health Effects:

-

Eye Irritation: May cause eye irritation, and some sources classify it as causing serious eye damage.[5][6]

-

Skin Irritation: May cause skin irritation upon prolonged or repeated contact.[5]

-

Inhalation: Inhalation of dust may irritate the mucous membranes and upper respiratory tract.[5][6]

-

Ingestion: May be harmful if swallowed.[5]

Section 3: Experimental Protocols for Safety Assessment

While specific experimental data on this compound is limited, its safety profile would be evaluated using standardized methodologies. The following are examples of key experimental protocols relevant to assessing the safety of a chemical like this compound.

Acute Oral Toxicity (OECD Test Guideline 401)

This guideline provides a method for assessing the acute oral toxicity of a substance.

Methodology:

-

Animal Model: Typically, rats are used.

-

Dosage: A single high dose of the test substance is administered to a group of animals via gavage.

-

Observation: Animals are observed for a period of 14 days for signs of toxicity and mortality.

-

Data Analysis: The LD50 (the dose that is lethal to 50% of the test animals) is calculated.

Skin Irritation/Corrosion (OECD Test Guideline 404)

This test determines the potential of a substance to cause skin irritation or corrosion.

Methodology:

-

Animal Model: Albino rabbits are typically used.

-

Application: A small amount of the test substance is applied to a shaved patch of skin on the back of the rabbit.

-

Exposure: The substance is left in contact with the skin for a specified period (usually 4 hours).

-

Observation: The skin is observed for signs of erythema (redness) and edema (swelling) at various time points after application.

-

Scoring: The severity of the skin reactions is scored, and the substance is classified based on the scores.

Eye Irritation/Corrosion (OECD Test Guideline 405)

This guideline is used to assess the potential of a substance to cause eye irritation or damage.

Methodology:

-

Animal Model: Albino rabbits are commonly used.

-

Application: A small amount of the test substance is instilled into one eye of the rabbit. The other eye serves as a control.

-

Observation: The eyes are examined for signs of corneal opacity, iritis, conjunctival redness, and chemosis (swelling) at specific intervals after instillation.

-

Scoring: The ocular reactions are scored, and the substance is classified based on the severity and persistence of the effects.

Section 4: Laboratory Handling and Safety Procedures

A systematic approach to safety is crucial when working with any chemical, including this compound. The following workflows and procedures should be implemented in the laboratory.

Personal Protective Equipment (PPE) Workflow

Caption: Personal Protective Equipment (PPE) workflow for handling this compound.

Safe Handling and Storage Procedures

-

Ventilation: Handle in a well-ventilated area. Use local exhaust ventilation to control airborne dust.[1][7]

-

Avoiding Dust: Avoid creating dust when handling the solid form.[5] Use appropriate tools for transferring the material.

-

Ignition Sources: Keep away from heat, sparks, and open flames. Fine dust can form explosive mixtures with air.[1]

-

Storage: Store in a tightly closed container in a cool, dry place.[5][8] Avoid contact with strong oxidizing agents.[1][5]

-

Hygiene: Practice good industrial hygiene. Wash hands thoroughly after handling and before eating, drinking, or smoking.[7][9]

Spill and Emergency Response

A clear and practiced emergency response plan is essential.

Caption: Workflow for responding to a this compound spill.

First Aid Measures:

-

Inhalation: If inhaled, move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[5][7]

-

Skin Contact: Remove contaminated clothing. Wash the affected area with soap and plenty of water.[5][7]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids. Seek immediate medical attention.[5][7]

-

Ingestion: Do not induce vomiting. Rinse mouth with water. Seek medical attention.[5][7]

Fire-Fighting Measures:

-

Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[5]

-

Hazardous Combustion Products: May emit toxic fumes, including carbon monoxide and carbon dioxide, under fire conditions.[5]

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus and full protective clothing.[5]

Section 5: Conclusion

While this compound is not classified as a highly hazardous substance, a responsible and informed approach to its handling is essential in a laboratory setting. Researchers, scientists, and drug development professionals must be aware of the potential for eye and skin irritation and should adhere to the recommended personal protective equipment and handling procedures outlined in this guide. By integrating these safety practices into standard laboratory operations, the risks associated with the use of this compound can be effectively managed, ensuring a safe and productive research environment.

References

- 1. lanxess.com [lanxess.com]

- 2. This compound - TRIGON Chemie [trigon-chemie.com]

- 3. moellerchemie.com [moellerchemie.com]

- 4. This compound | C19H20O4 | CID 20169 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2017erp.com [2017erp.com]

- 6. echemi.com [echemi.com]

- 7. chemicalbook.com [chemicalbook.com]

- 8. jiuanchemical.com [jiuanchemical.com]

- 9. cdhfinechemical.com [cdhfinechemical.com]

Synthesis of Neopentyl Glycol Dibenzoate via Esterification: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Neopentyl glycol dibenzoate, a diester with significant applications as a non-phthalate plasticizer, component in adhesives and coatings, and as a synthetic lubricant, is primarily synthesized through the esterification of neopentyl glycol with benzoic acid. This technical guide provides an in-depth overview of the synthesis, including the core chemical reaction, detailed experimental protocols, and a summary of relevant quantitative data. The document also outlines the necessary purification and characterization techniques to ensure the production of high-purity this compound.

Introduction

This compound (CAS No: 4196-89-8) is a white, crystalline solid at room temperature with a melting point of approximately 48-51°C.[1][2] Its molecular formula is C₁₉H₂₀O₄, and it has a molecular weight of 312.36 g/mol . The unique branched structure of the neopentyl glycol backbone imparts excellent thermal and hydrolytic stability to its esters, making this compound a desirable compound in various industrial applications where durability and performance are critical.[3]

The primary route for the synthesis of this compound is the direct esterification of neopentyl glycol with two equivalents of benzoic acid. This reaction is typically catalyzed by an acid and involves the removal of water to drive the equilibrium towards the formation of the diester.[3] Alternatively, the synthesis can be achieved using a more reactive derivative of benzoic acid, such as benzoyl chloride.

Reaction Mechanism and Signaling Pathway

The synthesis of this compound from neopentyl glycol and benzoic acid is a classic example of Fischer-Speier esterification. The reaction proceeds in two sequential esterification steps, with the formation of neopentyl glycol monobenzoate as an intermediate. The overall reaction is reversible, and the removal of water is crucial to achieve high yields of the final product.

Caption: Reaction pathway for the two-step esterification of neopentyl glycol with benzoic acid.

Experimental Protocols

Two primary methods for the synthesis of this compound are presented below: direct esterification with benzoic acid and reaction with benzoyl chloride.

Direct Esterification of Neopentyl Glycol with Benzoic Acid

This method is the most common industrial approach and utilizes azeotropic distillation to remove water and drive the reaction to completion.

Materials:

-

Neopentyl glycol

-

Benzoic acid

-

Toluene (as azeotropic solvent)

-

Acid catalyst (e.g., p-toluenesulfonic acid or sulfuric acid)

-

Sodium bicarbonate solution (for neutralization)

-

Anhydrous sodium sulfate (for drying)

-

Hexane (for purification)

-

Basic alumina (for purification)

Equipment:

-

Three-neck round-bottom flask

-

Mechanical stirrer

-

Thermometer

-

Dean-Stark apparatus

-

Reflux condenser

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Glass chromatography column

Procedure:

-

Reactor Setup: Assemble a three-neck round-bottom flask with a mechanical stirrer, a thermometer, and a Dean-Stark apparatus connected to a reflux condenser.

-

Reactant Charging: Charge the flask with neopentyl glycol, benzoic acid (in a molar ratio of approximately 1:2.2 to ensure complete conversion of the glycol), toluene, and a catalytic amount of an acid catalyst (e.g., 0.5-1.0 wt% of the total reactants).

-

Esterification Reaction: Heat the reaction mixture to reflux (typically 140-160°C) with vigorous stirring. The water formed during the reaction will be collected in the Dean-Stark trap as an azeotrope with toluene. Continue the reaction until the theoretical amount of water has been collected, indicating the completion of the reaction. This can take several hours.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

If a heterogeneous catalyst was used, remove it by filtration.

-

Wash the organic phase with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by washing with water until the aqueous layer is neutral.

-

Dry the organic layer over anhydrous sodium sulfate.

-

-

Purification:

-

Remove the toluene using a rotary evaporator.

-

For higher purity, the crude product can be passed through a column of basic alumina using hexane as the eluent to remove any unreacted benzoic acid and colored impurities.

-

The final product, this compound, is a white solid upon cooling.

-

Synthesis from Neopentyl Glycol and Benzoyl Chloride

This method is faster and proceeds at a lower temperature but uses a more expensive and hazardous reagent (benzoyl chloride).

Materials:

-

Neopentyl glycol

-

Benzoyl chloride

-

Pyridine (as a solvent and acid scavenger)

Procedure:

-

In a reaction vessel, dissolve neopentyl glycol in pyridine.

-

Cool the mixture in an ice bath.

-

Slowly add benzoyl chloride (2 equivalents) to the solution while stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1 hour.

-

The reaction mixture is then worked up by adding water and extracting the product with a suitable organic solvent. The organic layer is washed with dilute acid to remove pyridine, followed by a wash with a sodium bicarbonate solution and then water.

-

The organic layer is dried, and the solvent is evaporated to yield the crude product, which can be further purified by recrystallization.

Quantitative Data Summary

The following table summarizes various reported and typical quantitative data for the synthesis of this compound and related esters.

| Parameter | Value | Reactants | Catalyst | Reference |

| Yield | 84% | Neopentyl Glycol, Benzoyl Chloride | Pyridine | |

| Yield | 90% | Neopentyl Glycol, Palm Oil Fatty Acids | Sulfuric Acid | [4] |

| Yield | 70-97% | Neopentyl Glycol, Hexanoic Acid | p-TsOH | [5] |

| Molar Ratio (Acid:NPG) | 2:1 | Neopentyl Glycol, Palm Oil Fatty Acids | Sulfuric Acid | [4] |

| Molar Ratio (Acid:NPG) | 3:1 | Neopentyl Glycol, Hexanoic Acid | Sulfuric Acid | [5] |

| Reaction Temperature | 20°C | Neopentyl Glycol, Benzoyl Chloride | Pyridine | |

| Reaction Temperature | 145°C | Neopentyl Glycol, Palm Oil Fatty Acids | Sulfuric Acid | [4] |

| Reaction Temperature | 150°C | Neopentyl Glycol, Hexanoic Acid | Sulfuric Acid | [5] |

| Reaction Time | 1 hour | Neopentyl Glycol, Benzoyl Chloride | Pyridine | |

| Reaction Time | 4.56 hours | Neopentyl Glycol, Palm Oil Fatty Acids | Sulfuric Acid | [4] |

| Reaction Time | 1 hour | Neopentyl Glycol, Hexanoic Acid | Sulfuric Acid | [5] |

| Catalyst Loading | Not specified | Neopentyl Glycol, Benzoyl Chloride | Pyridine | |

| Catalyst Loading | 1% (by weight) | Neopentyl Glycol, Palm Oil Fatty Acids | Sulfuric Acid | [4] |

| Catalyst Loading | 0.5-1.5 wt% | Neopentyl Glycol, Hexanoic Acid | Sulfuric Acid | [5] |

Experimental Workflow

The general workflow for the synthesis and purification of this compound via direct esterification is depicted below.

Caption: General experimental workflow for the synthesis of this compound.

Characterization of this compound

To confirm the successful synthesis and purity of this compound, a combination of spectroscopic and chromatographic techniques is employed.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: The FTIR spectrum of this compound will show a strong characteristic absorption band for the ester carbonyl (C=O) group around 1720-1740 cm⁻¹. The absence of a broad O-H stretching band between 3200-3600 cm⁻¹ indicates the complete esterification of the hydroxyl groups of neopentyl glycol.[3][4]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum provides information about the structure of the molecule. Key signals include those for the aromatic protons of the benzoate groups and the methylene and methyl protons of the neopentyl glycol backbone.[4]

-

¹³C NMR: The carbon NMR spectrum will show a characteristic signal for the ester carbonyl carbon around 166 ppm. Signals corresponding to the carbons of the neopentyl glycol and benzoate moieties will also be present.[4]

-

-

Gas Chromatography-Flame Ionization Detection (GC-FID): GC-FID is a powerful technique for assessing the purity of the final product and quantifying any remaining starting materials or the intermediate monoester.[3][4]

-

Melting Point: The melting point of the purified this compound should be within a narrow range, typically 48-51°C, which is indicative of its purity.[1][2]

Conclusion

The synthesis of this compound via direct esterification of neopentyl glycol with benzoic acid is a robust and scalable method. By carefully controlling the reaction conditions, including temperature, catalyst loading, and efficient removal of water, high yields of the desired product can be achieved. Proper work-up and purification are essential to obtain high-purity this compound suitable for its various applications. The analytical techniques outlined in this guide provide the necessary tools for the comprehensive characterization and quality control of the final product.

References

Neopentyl Glycol Dibenzoate: A High-Performance Additive in Polymer Science

An In-depth Technical Guide for Researchers and Formulation Scientists

Neopentyl glycol dibenzoate (NPGDB) is a high-performance, non-phthalate plasticizer and polymer additive that offers a unique combination of properties, making it a valuable component in a wide range of polymer formulations. Its distinct molecular structure, derived from neopentyl glycol and benzoic acid, imparts exceptional thermal stability, excellent UV resistance, and superior hydrolytic stability to various polymer systems. This technical guide provides a comprehensive overview of the core applications of NPGDB in polymer science, complete with quantitative data, detailed experimental protocols, and process visualizations to support researchers and professionals in drug development and material science.

Core Applications in Polymer Systems

This compound's primary function in polymer science is as a plasticizer, an additive that increases the flexibility, durability, and processability of a polymer. It is particularly effective in polar polymers such as polyvinyl chloride (PVC), acrylics, and adhesives. Beyond its role as a plasticizer, NPGDB also serves as a nucleating agent in thermoplastic polyesters like polyethylene terephthalate (PET) and in talc-filled polypropylene, where it aids in crystal growth, improves injection molding cycle times, and enhances the overall mechanical properties of the finished product.

The key attributes of NPGDB that contribute to its high-performance characteristics include:

-

Excellent Thermal Stability: The neopentyl structure provides significant resistance to thermal degradation, allowing for higher processing temperatures without material breakdown.

-

Superior UV Stability: NPGDB imparts excellent resistance to ultraviolet light, making it a suitable choice for applications exposed to outdoor weathering.

-

High Hydrolytic Stability: Its resistance to hydrolysis ensures the longevity and performance of polymer products in humid environments.

-

Efficient Plasticization: Studies have shown that this compound exhibits a high plasticizing effect in PVC compared to other glycol dibenzoates.[1]

Performance Data in Polymer Formulations